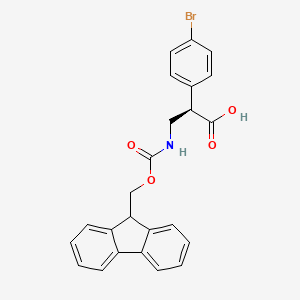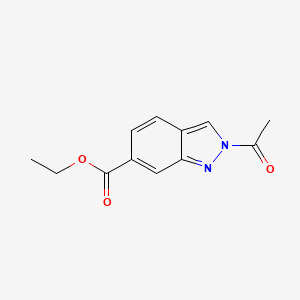
ethyl 2-acetyl-2H-indazole-6-carboxylate
Descripción general
Descripción
Ethyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 g/mol .
Molecular Structure Analysis
Indazoles, including this compound, consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 232.24 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
- Ghelani, Khunt, and Naliapara (2017) explored the synthesis of novel indazole-bearing oxadiazole derivatives, highlighting their antimicrobial activity. This research is significant in understanding the chemical properties and potential applications of ethyl 2-acetyl-2H-indazole-6-carboxylate in developing new compounds (Ghelani, Khunt, & Naliapara, 2017).
Key Intermediates in Drug Synthesis
- Wu Zhongshi (2010) conducted a study on the synthesis of 2,3-diethyl-6-nitro-2H-indazole, emphasizing its role as a key intermediate in novel molecule-targeting angiogenesis inhibitors with anti-tumor activity (Wu Zhongshi, 2010).
Synthesis of Chiral Compounds
- Cox, Prager, and Svensson (2003) demonstrated the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, showcasing the potential of this compound in producing chiral molecules (Cox, Prager, & Svensson, 2003).
N-Difluoromethylation Processes
- Hong et al. (2020) described a mild and scalable procedure for N-1-difluoromethylation, extending its application to various indazole derivatives including this compound (Hong et al., 2020).
Phosphine-Catalyzed Annulation Synthesis
- Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed annulation synthesis, where ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation, showing a connection to this compound in the synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).
Synthesis of Thiazole Derivatives
- Dovlatyan et al. (2004) focused on the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, demonstrating the broad utility of this compound in the production of thiazole derivatives (Dovlatyan et al., 2004).
Antitubercular Agent Synthesis
- Abo-Ashour et al. (2018) synthesized hybrids of 2-amino-4-methylthiazole with 5-ethyl carboxylate functionality, highlighting the role of this compound in creating potential antitubercular agents (Abo-Ashour et al., 2018).
Antibacterial Compound Synthesis
- Velpula et al. (2015) reported the synthesis of novel 3,6-disubstituted coumarin derivatives using this compound, demonstrating its utility in developing antibacterial compounds (Velpula et al., 2015).
Synthesis of Cyclohexanones
- Vafina et al. (2001) explored the synthesis of 2,4-bis(ethoxycarbonyl)- and 2,4-diacetyl-3-hetaryl-5-hydroxy-5-methylcyclohexanones, indicating the potential of this compound in synthesizing cyclohexanone derivatives (Vafina et al., 2001).
Functionalized Indazole Derivatives
- Fraile et al. (2011) reported the synthesis of novel 3-heteroaryl N-1-functionalized indazoles, utilizing this compound in cross-coupling reactions to produce functionalized indazole derivatives (Fraile et al., 2011).
N-Acetylated Derivative Synthesis
- Kusakiewicz-Dawid et al. (2007) focused on the synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showing the chemical versatility of this compound in producing acetylated products (Kusakiewicz-Dawid et al., 2007).
Safety and Hazards
Safety information for ethyl 2-acetyl-2H-indazole-6-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Indazole derivatives, which include ethyl 2-acetyl-2h-indazole-6-carboxylate, have been found to exhibit a wide variety of biological properties . These compounds have shown anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can interact with various biological targets to exert their effects . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation .
Result of Action
For instance, some indazole derivatives have been found to inhibit the production of inflammatory mediators in osteoarthritis cartilage .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-acetyl-2H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cell proliferation . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling and growth . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, low doses of this compound have been shown to inhibit tumor growth, whereas high doses can cause liver toxicity and other adverse effects . Threshold effects are also observed, where a specific dosage range is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites . Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it can be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
ethyl 2-acetylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-10-7-14(8(2)15)13-11(10)6-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHQARABGQFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN(C=C2C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408352.png)

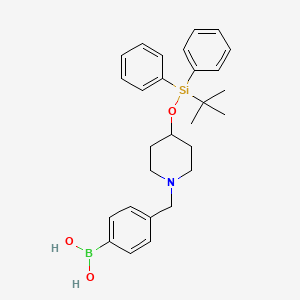
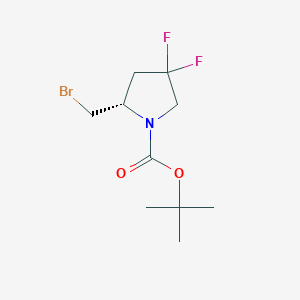


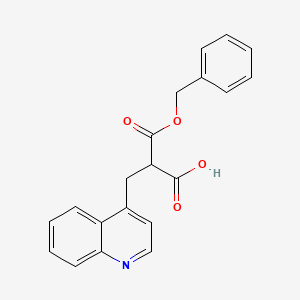
![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)
